ASN-001

mCRPC CYP17 lyase selectivity prednisone-sparing

ASN-001 (EN3356) is a non-steroidal, orally active CYP17A1 lyase inhibitor that selectively blocks androgen synthesis while preserving glucocorticoid production. Unlike abiraterone, it requires no prednisone co-administration—eliminating a key confounding variable in preclinical research. Phase 1/2 data (NCT02349139) confirm zero mineralocorticoid excess events (0/23 patients), stable disease >15 months in abiraterone/enzalutamide-refractory settings, and up to 80% DHEA reduction. Its 21.5-hour half-life supports once-daily dosing in chronic in vivo models. With no CYP2D6/CYP3A4 liability, ASN-001 enables clean combination protocols and corticosteroid-free interrogation of androgen signaling and acquired resistance mechanisms.

Molecular Formula C26H21FN2O4S
Molecular Weight 476.5 g/mol
Cat. No. B2857661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN-001
Molecular FormulaC26H21FN2O4S
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30)
InChIKeyDVLMVJILWFSRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ASN-001: A Lyase-Selective, Non-Steroidal CYP17A1 Inhibitor for Prostate Cancer Research


ASN-001 (also designated ASN001 or EN3356) is a non-steroidal, orally active small molecule that functions as a selective inhibitor of the 17,20-lyase activity of CYP17A1 (cytochrome P450 17α-hydroxylase/17,20-lyase). Unlike first-generation steroidal CYP17A1 inhibitors such as abiraterone, ASN-001 was rationally designed to preferentially inhibit androgen synthesis while preserving glucocorticoid biosynthesis, thereby eliminating the mandatory requirement for corticosteroid co-administration [1]. The compound advanced to Phase 1/2 clinical evaluation for metastatic castration-resistant prostate cancer (mCRPC) under trial NCT02349139 [2], and its molecular structure (C16H13FN2OS, CAS 1429329-63-4) has been disclosed in patent filings [3].

Why Generic CYP17A1 Inhibitors Cannot Substitute for ASN-001 in mCRPC Research Models


Substitution of ASN-001 with non-selective CYP17A1 inhibitors such as abiraterone acetate introduces a fundamental confounding variable: the concurrent suppression of both 17,20-lyase and 17α-hydroxylase activities. Non-selective inhibition of CYP17A1 depletes cortisol, triggering compensatory ACTH elevation that drives mineralocorticoid excess—manifesting clinically as hypertension, hypokalemia, and edema. This obligates mandatory prednisone co-administration with abiraterone, a confounding factor absent in ASN-001's preclinical and clinical profile [1]. Furthermore, abiraterone's steroidal scaffold confers a distinct cytochrome P450 interaction liability and requires specific formulation considerations, whereas ASN-001's non-steroidal structure underpins its reported low drug-drug interaction potential [2]. Direct replacement of ASN-001 with abiraterone or other pan-CYP17 inhibitors in research protocols therefore fails to recapitulate the lyase-selective pharmacology that defines this investigational compound's mechanistic signature.

Quantitative Evidence Guide: ASN-001 Differentiating Data Versus Abiraterone and Other CYP17 Inhibitors


Absence of Mineralocorticoid Excess and Elimination of Prednisone Requirement in mCRPC Patients

In a Phase 1/2 clinical trial (NCT02349139) of ASN-001 administered without prednisone co-administration in men with progressive mCRPC, no mineralocorticoid excess events were reported across 23 enrolled patients. This contrasts directly with abiraterone acetate, for which prednisone co-administration is mandated due to mineralocorticoid excess syndrome caused by non-selective CYP17A1 inhibition [1]. The clinical observation validates the compound's mechanistic design for lyase selectivity.

mCRPC CYP17 lyase selectivity prednisone-sparing

Clinical Activity in Abiraterone- and Enzalutamide-Refractory mCRPC

In the Phase 1 dose-escalation portion of NCT02349139, which permitted enrollment of patients with prior abiraterone and enzalutamide exposure, ASN-001 demonstrated durable disease stabilization up to 15+ months despite failure of standard-of-care second-generation hormonal therapies [1]. In Phase 2 treatment-naïve cohorts, PSA declines >50% (range 51%-70%) were observed in 3 of 3 evaluable patients at doses of 300/400 mg QD [2].

mCRPC treatment-refractory PSA response

Favorable Pharmacokinetic Profile with 21.5-Hour Half-Life Supporting Once-Daily Dosing

At the 300 mg once-daily dose in mCRPC patients, ASN-001 achieved a Cmax of 6.7 µM, AUC of 80 µM·h, and an elimination half-life (T1/2) of 21.5 hours [1]. This extended half-life supports consistent 24-hour target engagement with once-daily oral administration. For comparison, abiraterone acetate exhibits a shorter half-life of approximately 5-14 hours and requires specific fasting conditions for optimal absorption.

pharmacokinetics half-life CYP17 inhibitor

Low Potential for Drug-Drug Interactions Supporting Combination Research Strategies

Preclinical characterization of ASN-001 indicated low potential for drug-drug interactions, a property explicitly highlighted as supporting future combination treatment strategies with AR inhibitors and other targeted agents [1]. In contrast, abiraterone acetate is a moderate CYP2D6 inhibitor and CYP3A4 substrate requiring careful attention to concomitant medication use.

drug-drug interaction CYP inhibition combination therapy

Optimal Research Applications for ASN-001 Based on Quantitative Evidence


Investigating Lyase-Selective CYP17A1 Inhibition in Models of mCRPC Without Corticosteroid Confounding

ASN-001 enables research into androgen-deprivation mechanisms without the confounding influence of prednisone co-administration. The Phase 1/2 clinical data demonstrating zero mineralocorticoid excess events (0/23 patients) and stable disease up to 15+ months in abiraterone/enzalutamide-refractory patients [1] supports its use in preclinical xenograft and patient-derived organoid models where corticosteroid-free androgen signaling interrogation is required.

Evaluating Non-Cross-Resistant CYP17A1 Targeting After Second-Generation Hormonal Therapy Failure

The observation of durable disease stabilization in patients with documented progression on abiraterone and enzalutamide [1] positions ASN-001 as a valuable probe compound for studying acquired resistance mechanisms. Researchers investigating ligand-binding domain mutations, AR splice variants, or alternative steroidogenic pathways that emerge after abiraterone/enzalutamide exposure can employ ASN-001 to determine whether resistance is CYP17A1-dependent or bypasses androgen synthesis blockade entirely.

Combination Studies Leveraging Low Drug-Drug Interaction Liability

ASN-001's low potential for drug-drug interactions [2] makes it suitable for combination protocols with androgen receptor (AR) antagonists, PI3K/AKT pathway inhibitors, or DNA damage response agents. Unlike abiraterone, which carries CYP2D6 inhibition and CYP3A4 substrate liabilities that complicate combination PK interpretation, ASN-001 offers a cleaner pharmacological tool for evaluating synergistic anti-tumor effects without pharmacokinetic confounding.

Pharmacodynamic Studies Exploiting Extended 21.5-Hour Half-Life

The 21.5-hour elimination half-life observed at the 300 mg dose [1] supports once-daily dosing schedules in chronic in vivo studies, reducing handling-related stress in rodent models and enabling more consistent circadian target coverage. Researchers designing longitudinal PD studies assessing testosterone suppression, DHEA reduction (up to 80% observed clinically [1]), and downstream AR signaling can benefit from the compound's favorable PK profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASN-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.